

A Technical Guide to the Pyrrolidonyl- β -Naphthylamide (PYR) Test: Principles and Protocols

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Compound of Interest

Compound Name: *Pyrrolidonyl-beta-naphthylamide*

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A cornerstone of rapid bacterial identification, the Pyrrolidonyl- β -Naphthylamide (PYR) test, serves as a critical tool for researchers and clinicians. This document provides an in-depth exploration of the biochemical principles underpinning this assay, detailed experimental protocols, and performance data for key bacterial species.

Core Principle: Enzymatic Hydrolysis

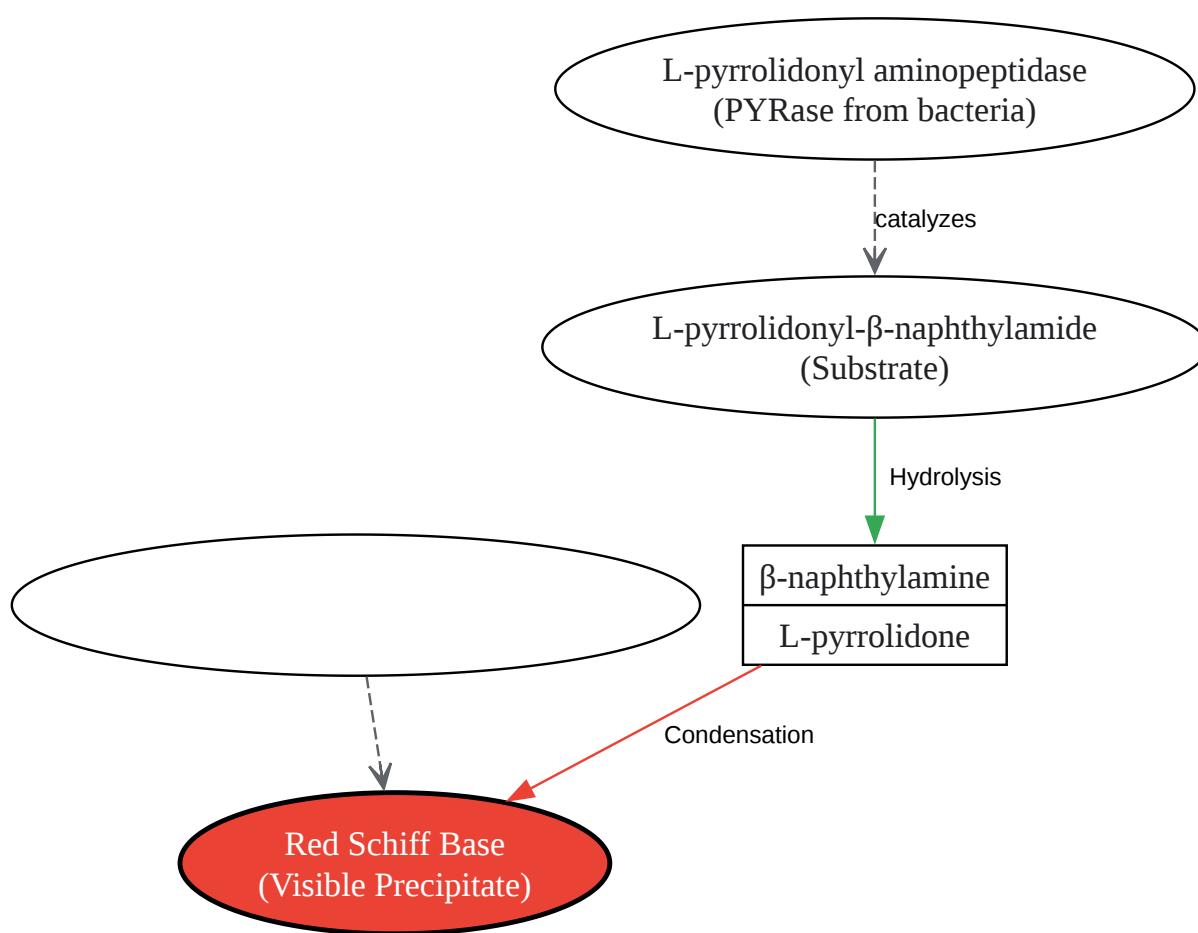
The PYR test is a rapid colorimetric method designed to detect the activity of the enzyme L-pyrrolidonyl aminopeptidase (also known as pyrrolidonyl arylamidase or PYRase).^{[1][2][3]} First reported in 1981 by Godsey, Schulman, and Erique, this enzymatic assay is foundational for the presumptive identification of *Streptococcus pyogenes* (Group A Streptococci) and *Enterococcus* species, differentiating them from other streptococci.^{[1][2][3]} Its application has since expanded to include the differentiation of some coagulase-negative staphylococci and genera within the Enterobacteriaceae family.^{[3][4]}

The biochemical process occurs in two primary stages:

- Enzymatic Hydrolysis: The target enzyme, PYRase, if present in the test organism, catalyzes the hydrolysis of the substrate, L-pyrrolidonyl- β -naphthylamide (PYR).^{[2][3][5]} This reaction

cleaves the substrate, yielding two products: L-pyrrolidone and a free β -naphthylamine.[2][3][5][6]

- Colorimetric Detection: The liberated β -naphthylamine is then detected by adding a chromogenic reagent, p-dimethylaminocinnamaldehyde.[1][2] This reagent reacts with the primary amine group of β -naphthylamine through a condensation reaction to form a bright pink or cherry-red Schiff base, which precipitates, indicating a positive result.[2][6][7] The absence of this color change signifies a negative result.[2][7]



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Performance Characteristics

The PYR test is noted for its high sensitivity and specificity, particularly for identifying *S. pyogenes* and *Enterococcus* spp.[1] It often replaces the traditional bacitracin sensitivity and

salt tolerance tests due to its superior accuracy.[1]

Table 1: Performance Metrics of the PYR Test for Bacterial Identification

Test Method	Target Organism(s)	Sensitivity (%)	Specificity (%)	Source(s)
PYR Broth	S. pyogenes & Enterococcus spp.	99.08	99.82	[8]
Murex PYR	S. pyogenes & Enterococcus spp.	98.48	99.82	[8]
PYR Test	S. pyogenes	95.42	77.41	[9]
Bacitracin	S. pyogenes	95.42	70.96	[9]

| Bacitracin | S. pyogenes & Enterococcus spp. | 95.0 | 90.90 |[8] |

Note: Performance metrics can vary based on the specific kit manufacturer, protocol adherence, and the bacterial isolates being tested.

Experimental Protocols

Several formats of the PYR test are available, including broth, agar, and rapid disk methods.[2] [7] The rapid disk method is most common in clinical laboratories.

3.1 Reagents and Materials

- PYR Test Disks/Strips: Filter paper impregnated with L-pyrrolidonyl-β-naphthylamide.[1][4] Store at 2-8°C.[4]
- PYR Reagent: A solution of 0.01% to 1% p-dimethylaminocinnamaldehyde in a dilute acid, typically hydrochloric acid.[2][3] Store at 2-8°C in a dark container.[2]
 - Preparation Example: Dissolve 1.0 g of N,N-dimethylaminocinnamaldehyde in 99.0 mL of distilled water and slowly add 1.0 mL of concentrated HCl with constant stirring.[2]

- Sterile Deionized Water or Saline[1][10]
- Test Organisms: Well-isolated colonies from a non-selective culture medium (e.g., Blood Agar Plate) cultured for 18-24 hours.[1][3] Using inocula from selective media may lead to false-negative results.[3]
- Quality Control Strains:
 - Positive Control: Enterococcus faecalis or Streptococcus pyogenes.[7]
 - Negative Control: Streptococcus agalactiae.[7]

3.2 Rapid Disk Method Protocol

- Preparation: Using sterile forceps, place a PYR disk onto a clean, dry surface, such as a sterile petri dish or microscope slide.[2][7][10]
- Moistening: Add a small drop (approx. 10 μ L) of sterile deionized water or saline to the disk. The disk should be moist but not saturated, as excessive moisture can lead to false-negative results.[1][3][7]
- Inoculation: Using a sterile applicator stick or inoculating loop, pick 2-3 well-isolated colonies of the test organism.[7] Heavily smear the inoculum onto the moistened area of the PYR disk.[2][7]
- Incubation: Allow the inoculated disk to incubate at room temperature (21-25°C) for 2 minutes.[1][7] This incubation time may be extended up to 10 minutes for slow-growing organisms.[7]
- Reagent Addition: After incubation, add one drop of the PYR reagent (p-dimethylaminocinnamaldehyde solution) directly onto the inoculated area of the disk.[1][2]
- Result Interpretation: Observe for a color change within 1-2 minutes of adding the reagent.[2][3][7]
 - Positive Result: A rapid change to a bright pink or cherry-red color.[1][2][7]

- Negative Result: No color change, or the development of a yellow, orange, or blue-green color.[2][3][7]

3.3 Broth Method Protocol

- Inoculation: Inoculate a PYR broth tube with 3-5 colonies from an 18-24 hour pure culture.[3][5]
- Incubation: Incubate the tube aerobically at 35-37°C for 4 hours.[3][5][7]
- Reagent Addition: Add 1-2 drops of the PYR reagent to the broth.[2][3]
- Result Interpretation: Observe for the development of a red color within 1-2 minutes.[3][5]

Applications and Limitations

4.1 Key Applications

- Presumptive Identification of *S. pyogenes*: The test is highly specific and sensitive for differentiating Group A Streptococci from other beta-hemolytic streptococci.[1][3][5]
- Differentiation of Enterococcus: It effectively distinguishes PYR-positive Enterococcus species from PYR-negative Group D streptococci (e.g., *Streptococcus bovis/equinus* group).[3][5]
- Staphylococci Differentiation: Helps distinguish PYR-positive species like *Staphylococcus haemolyticus* and *S. lugdunensis* from PYR-negative species like *S. aureus*.[1]
- Identification of Enterobacteriaceae: Can aid in identifying *E. coli* (PYR-negative) from other indole-positive, lactose-positive gram-negative rods.[3][5][7]

4.2 Limitations

- The PYR test is a presumptive test and should be supplemented with other biochemical or serological tests for definitive identification.[3][4]
- Some other organisms, such as certain *Aerococcus*, *Lactococcus*, and *Corynebacterium* species, can also be PYR-positive.[3][4]

- The inoculum should be taken from non-selective media to avoid false-negative results.[\[3\]](#)
- Results must be read within the specified timeframe to prevent non-specific color reactions.[\[3\]](#)

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